molecular formula C23H25N3O5S2 B3309501 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide CAS No. 941981-50-6

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide

Cat. No.: B3309501
CAS No.: 941981-50-6
M. Wt: 487.6 g/mol
InChI Key: WMYQHMRHYUYDOO-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 4-position with a sulfanyl-linked 3,5-dimethoxyphenylmethyl group and an acetamide moiety attached to a 5-acetamido-2-methoxyphenyl ring.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-14(27)24-16-5-6-21(31-4)20(9-16)26-22(28)10-17-13-33-23(25-17)32-12-15-7-18(29-2)11-19(8-15)30-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQHMRHYUYDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The process often includes the reaction of a 3,5-dimethoxybenzyl halide with a thioamide under basic conditions to form the thiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Thiazole vs. Triazole: A closely related compound (2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide) replaces the thiazole with a 1,2,4-triazole ring . Triazoles often exhibit improved metabolic stability compared to thiazoles but may reduce electrophilic reactivity critical for covalent target binding.
  • Benzothiazole Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () demonstrate anti-inflammatory and antibacterial activities, highlighting the benzothiazole scaffold’s versatility. However, bulkier aromatic systems may compromise bioavailability compared to the target compound’s simpler thiazole core .

Substituent Variations

Compound Key Substituents Pharmacological Notes
Target Compound 3,5-Dimethoxyphenylmethyl, 5-acetamido-2-methoxyphenyl Hypothesized enhanced solubility and target affinity due to polar groups.
Compound 2-Aminophenyl, 4-methoxyphenyl Antimicrobial activity via amide-mediated hydrogen bonding .
d (Benzothiazole) Indole-thiazolidinone hybrid Potent anti-inflammatory (ED₅₀: 12 mg/kg) and antibacterial (MIC: 4 µg/mL) .

Common Strategies

  • Thiol-Ether Linkage : The target compound’s sulfanyl group is likely synthesized via nucleophilic substitution, as seen in ’s scheme for 1,3-thiazole derivatives (e.g., refluxing with CS₂/KOH) .
  • Acetamide Formation : Coupling of carboxylic acid derivatives with amines, using DMF/LiH () or manual shaking in Na₂CO₃ (), is standard for N-arylacetamide synthesis .

Comparative Reaction Conditions

Step Target Compound (Hypothesized) Analog Analog
Thiol Incorporation CS₂/KOH, reflux (similar to ) CS₂/KOH, 5 h reflux Not applicable
Amide Coupling DMF/LiH (as in ) Aq. Na₂CO₃, RT stirring DMF/LiH, 3–5 h stirring

Pharmacological and Physicochemical Profiles

Bioactivity Insights from Analogs

  • Antimicrobial Potential: The acetamide moiety in ’s compound showed antimicrobial activity, suggesting the target compound may share this trait .
  • Anti-inflammatory/Analgesic Activity : Benzothiazole derivatives () with ED₅₀ values <20 mg/kg indicate that thiazole-based analogs like the target compound could be optimized for similar efficacy .

Physicochemical Properties

  • Solubility: The 3,5-dimethoxy groups may improve water solubility compared to non-polar analogs (e.g., ’s 4-methoxyphenyl derivative) .
  • Stability : Thiazole rings are generally stable under physiological conditions, whereas triazole derivatives () may require stabilization against metabolic oxidation .

Structural Characterization Tools

Crystallographic refinement programs like SHELX () are critical for confirming the target compound’s structure, especially given the complexity of sulfanyl and acetamide substituents .

Biological Activity

The compound 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a dimethoxyphenyl group, and an acetamide linkage. Its unique structure is believed to contribute to its biological effects. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 396.54 g/mol.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiazole and dimethoxyphenyl groups facilitate interactions with various biological targets, including enzymes and receptors. Such interactions may lead to modulation of biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against a range of bacterial strains. The compound under discussion may possess similar qualities due to its structural characteristics.

Anticancer Properties

Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been evaluated for their ability to promote cell death in K562 leukemia cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The compound's potential as an anticancer agent warrants further investigation.

Anti-inflammatory Effects

Compounds within this structural class have also been noted for anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Antimicrobial Evaluation A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects (MIC values ranging from 10 to 50 µg/mL) .
Cytotoxicity Assays In vitro studies on K562 cells revealed that compounds similar to the target compound induced apoptosis with IC50 values around 10 µM .
Mechanistic Studies Investigations into the mechanisms revealed that these compounds could disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide

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